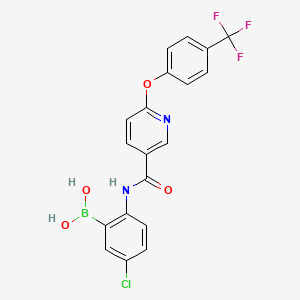

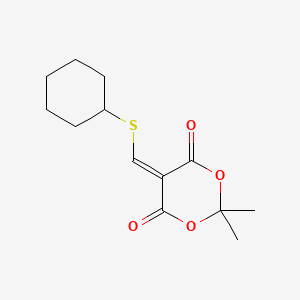

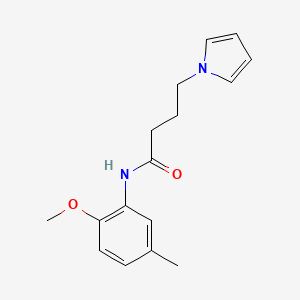

5-((Cyclohexylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

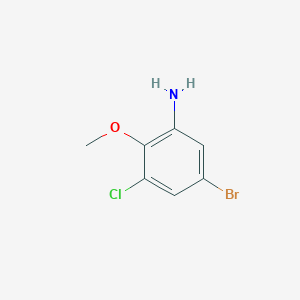

The compound 5-((Cyclohexylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of 1,3-dioxane-4,6-dione, which is a versatile scaffold in organic synthesis. The presence of the cyclohexylsulfanyl group suggests potential for increased steric interactions and possible influences on the electronic properties of the molecule. While the specific compound is not directly mentioned in the provided papers, the general class of 1,3-dioxane-4,6-diones is well-represented, indicating the importance of this moiety in synthetic chemistry.

Synthesis Analysis

The synthesis of related 1,3-dioxane-4,6-dione derivatives is described in the provided papers. For instance, the treatment of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary arylamines leads to the formation of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones in excellent yields . This suggests that the synthesis of the compound might involve a similar strategy, possibly substituting the arylamine with a cyclohexylsulfanyl-containing reagent.

Molecular Structure Analysis

The molecular structure of 1,3-dioxane-4,6-diones is characterized by a dioxane ring, which can adopt different conformations. In the case of spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, a boat conformation of the dioxanedione ring is proposed to explain the diastereofacial selectivity observed during synthesis . This insight into the conformational preferences of the dioxane ring can be extrapolated to the compound of interest, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of 1,3-dioxane-4,6-dione derivatives is highlighted by their participation in various chemical reactions. For example, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from a tetrahydrobenzocyclobutene derivative and its subsequent trapping as dimers or Diels-Alder adducts to yield polycyclic 1,4-benzoquinones demonstrates the potential of these compounds to engage in cycloaddition reactions . This reactivity could be relevant to the compound , suggesting possible pathways for further functionalization or the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-((Cyclohexylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are not detailed in the provided papers, the properties of similar compounds can offer some insights. The presence of the cyclohexylsulfanyl group is likely to affect the compound's solubility, boiling point, and melting point due to increased molecular weight and potential for intermolecular interactions. The electronic properties of the dioxane ring, such as its electrophilicity, could be modulated by the attached substituents, influencing its reactivity in chemical reactions.

Scientific Research Applications

Synthesis and Reactions

5-((Cyclohexylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been extensively studied in the context of organic synthesis. For example, a study by Al-Sheikh et al. (2009) discusses the synthesis and reactions of a similar compound, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, detailing its conversion into sulfoxide derivatives and subsequent reactions to yield various compounds (Al-Sheikh et al., 2009).

Structural Analysis

Structural analysis of derivatives of this compound has also been a focus of research. Gould et al. (1998) investigated methylsulfanylmethylene derivatives of Meldrum's acid, a related compound, revealing insights into bond lengths and molecular conformations (Gould et al., 1998).

Reactions with Amines

The reactivity of this compound with amines has been explored as well. Jeon and Kim (2000) demonstrated its treatment with primary arylamines, leading to the synthesis of various dioxane-diones, which are important in pharmaceutical research (Jeon & Kim, 2000).

Pyrolytic Studies

Investigations into the pyrolytic behavior of similar compounds have been conducted. Brown et al. (1976) studied the pyrolytic generation of methyleneketene from derivatives of 1,3-dioxane-diones, providing insights into the thermal decomposition processes of these compounds (Brown et al., 1976).

Synthesis of N-Confused Porphyrin Derivatives

Li et al. (2011) explored the reaction of active methylene compounds, including dimethylcyclohexane-1,3-dione, with N-confused porphyrin, leading to the synthesis of new porphyrin derivatives. This has potential applications in materials science and catalysis (Li et al., 2011).

Pharmaceutical Precursors

The role of these compounds as precursors in drug synthesis has been noted. Dotsenko et al. (2019) described the use of a derivative in synthesizing pyridine carboxylic acid derivatives, highlighting its importance in the development of pharmaceuticals (Dotsenko et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(cyclohexylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-13(2)16-11(14)10(12(15)17-13)8-18-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINVHIJYKFMLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CSC2CCCCC2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)

![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)